![molecular formula C10H12N2O B15160275 N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide CAS No. 654676-26-3](/img/structure/B15160275.png)
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with an acetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted cyclopenta[b]pyridines .
Scientific Research Applications
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential as an antagonist of calcium channels and inhibitors of protein kinases.
Industry: Utilized in the development of novel materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to the calcium channels, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with distinct functional groups.
Uniqueness
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
654676-26-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-9-5-8-3-2-4-11-10(8)6-9/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
RDOOSVQDUDDDSM-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CC2=C(C1)N=CC=C2 |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



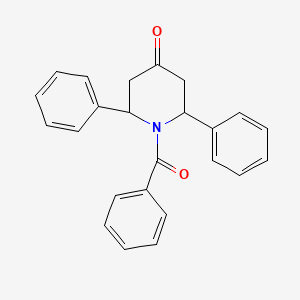
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
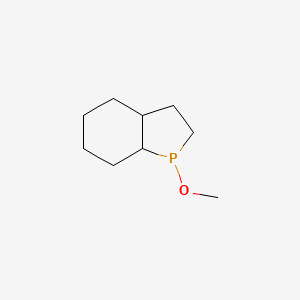
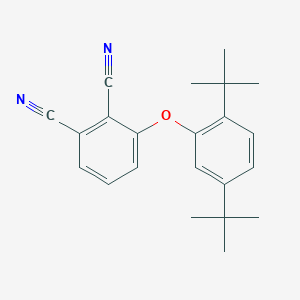
![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
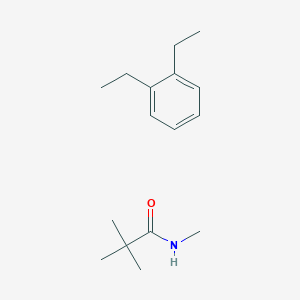
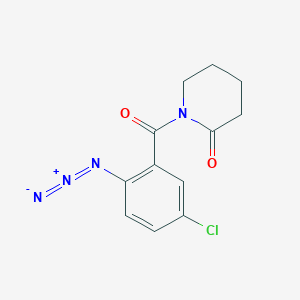
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
